molecular formula C16H19N3O4 B6249812 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid CAS No. 2580206-04-6

1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid

Cat. No.: B6249812
CAS No.: 2580206-04-6
M. Wt: 317.3
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the benzyl group: Benzylation of the pyrazole ring can be performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to a benzyl alcohol or benzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Hydrochloric acid (HCl), trifluoroacetic acid (TFA)

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde

    Reduction: Benzyl alcohol

    Substitution: Free amine derivatives

Scientific Research Applications

1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrazole-containing drugs.

    Organic Synthesis:

    Biological Studies: It can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Industrial Applications: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc-protected amino group can be deprotected to reveal a free amine, which can interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-1H-pyrazole-4-carboxylic acid
  • 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid
  • 1-benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid is unique due to the presence of the Boc-protected amino group, which provides additional synthetic flexibility. This protection allows for selective deprotection and subsequent functionalization, making it a valuable intermediate in complex organic synthesis.

Properties

CAS No.

2580206-04-6

Molecular Formula

C16H19N3O4

Molecular Weight

317.3

Purity

95

Origin of Product

United States

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